molecular formula C8H10N2O B3269088 (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine CAS No. 502612-48-8

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Cat. No.: B3269088
CAS No.: 502612-48-8
M. Wt: 150.18 g/mol
InChI Key: WBEVIMZYSNHMAN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and are known for their biological activities.

    Pyrrolopyrazines: Another class of heterocyclic compounds with comparable structural features and applications in medicinal chemistry.

Uniqueness

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-3-5-11-7-2-1-4-10-8(6)7/h1-2,4,6H,3,5,9H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVIMZYSNHMAN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 2
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 3
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 6
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.